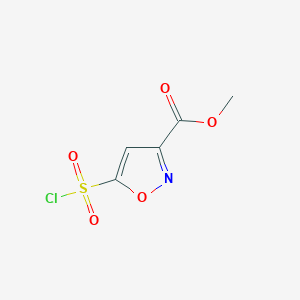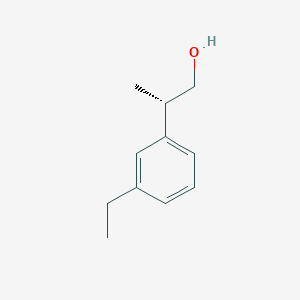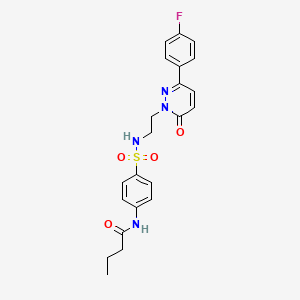![molecular formula C13H11BrN2O3 B2902870 3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid CAS No. 380449-85-4](/img/structure/B2902870.png)
3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid is an organic compound that features a bromophenyl group, a formylpyrazole moiety, and a propanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a condensation reaction with hydrazine to form 4-bromo-1-phenylhydrazine.
Cyclization to Form Pyrazole: The intermediate is then subjected to cyclization with an appropriate diketone, such as acetylacetone, to form the pyrazole ring.
Formylation: The pyrazole derivative is then formylated using formic acid or formylating agents like Vilsmeier-Haack reagent to introduce the formyl group.
Attachment of Propanoic Acid Chain: Finally, the formylpyrazole is reacted with a suitable propanoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.
化学反应分析
Types of Reactions
3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 3-[3-(4-Bromophenyl)-4-carboxypyrazol-1-yl]propanoic acid.
Reduction: 3-[3-(4-Bromophenyl)-4-hydroxypyrazol-1-yl]propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural features.
作用机制
The mechanism of action of 3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction and metabolic processes, depending on its structural modifications and functional groups.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)propionic acid: Similar in structure but lacks the pyrazole and formyl groups.
4-Bromobenzaldehyde: Contains the bromophenyl group but lacks the pyrazole and propanoic acid chains.
4-Formylpyrazole: Contains the pyrazole and formyl groups but lacks the bromophenyl and propanoic acid chains.
Uniqueness
3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
3-[3-(4-bromophenyl)-4-formylpyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-11-3-1-9(2-4-11)13-10(8-17)7-16(15-13)6-5-12(18)19/h1-4,7-8H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYHFUFXEAVPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)CCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
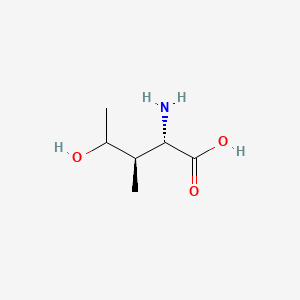
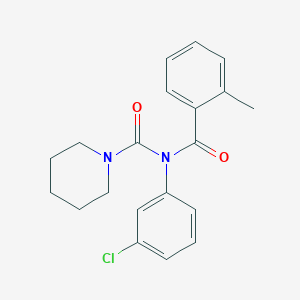
![5-[(1-Tert-butylazetidin-3-yl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2902790.png)
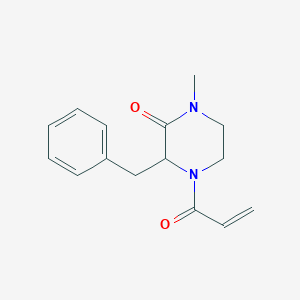
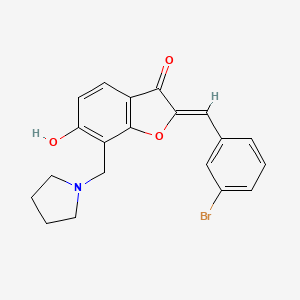

![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B2902796.png)
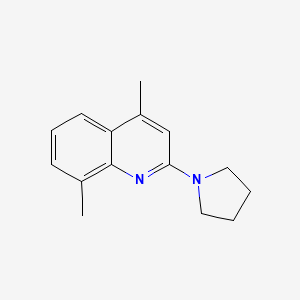
![3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2902799.png)
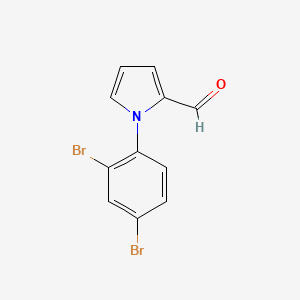
![2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2902802.png)
